Product packaging for Glycine cresol red(Cat. No.:CAS No. 65720-39-0)

Glycine cresol red

Cat. No.: B1207919
CAS No.: 65720-39-0
M. Wt: 584.6 g/mol
InChI Key: OKYOTYMRDBFYNX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Glycine (B1666218) Cresol (B1669610) Red in Analytical Chemistry

The development of Glycine Cresol Red is rooted in the broader history of sulfonephthalein dyes, which have been used as acid-base indicators since their initial synthesis by Ira Remsen in 1884. These dyes, including well-known examples like Phenol Red and Cresol Red, are valued for their distinct color changes at specific pH values.

The evolution from simple pH indicators to more specialized metallochromic indicators involved the strategic chemical modification of these basic dye structures. By incorporating functional groups with a high affinity for metal ions, chemists were able to create reagents that exhibited a color change upon complexation. This compound is a prime example of this evolution. It is a derivative of Cresol Red that has been functionalized with glycine (N-(carboxymethyl)amino) groups. honeywell.com These appended groups act as chelating agents, allowing the molecule to form stable, colored complexes with various metal cations.

Significant early research that solidified the role of this compound in analytical chemistry was conducted in the 1960s. A pivotal 1963 study by B. Budesinskii and J. Gurovic detailed the spectrophotometric investigation of the compound's reaction with hydrogen and copper(II) ions. The researchers determined the dissociation constants of the dye and the composition of its copper complexes, culminating in a selective method for determining trace amounts of copper. This work highlighted the compound's potential for sensitive and selective metal ion analysis, paving the way for its broader application.

Fundamental Chemical Basis for this compound's Reactivity and Spectroscopic Characteristics

The dual-purpose functionality of this compound is a direct result of its distinct molecular structure, which features both a triphenylmethane (B1682552) sulfonphthalein core and appended iminodiacetic acid moieties.

The core of the molecule is o-cresolsulfonphthalein, which is responsible for its inherent pH-indicating properties. honeywell.com Like other sulfonephthalein dyes, it undergoes structural changes, including protonation or deprotonation of its phenolic hydroxyl groups and opening of the sultone ring, in response to changes in the hydrogen ion concentration of a solution. These changes alter the molecule's conjugated π-electron system, resulting in a shift in the absorption of visible light and, consequently, a change in color.

The key to its role as a metallochromic indicator lies in the two N-(carboxymethyl)aminomethyl groups, which are essentially glycine derivatives. honeywell.com These groups are powerful chelating agents that can coordinate with metal ions through the nitrogen atom and the oxygen atoms of the carboxylate groups. When this compound binds to a metal cation, it forms a stable chelate complex. This complexation causes a significant perturbation of the electronic structure of the entire dye molecule, leading to a distinct color change that is different from the one caused by pH shifts alone. This spectral shift upon metal binding is the principle behind its use in the spectrophotometric quantification of metals.

Table 1: Chemical Properties of this compound

Property Value
Synonym 3′,3′′-Bis-(N-[carboxymethyl]aminomethyl)-o-cresolsulfonphthalein honeywell.com
Molecular Formula C₂₇H₂₈N₂O₉S
Molecular Weight 556.59 g/mol
CAS Number 77031-64-2 honeywell.com
Appearance Granules honeywell.com

| Function | Complexometric and pH Indicator honeywell.com |

Table 2: Spectroscopic Characteristics and Reactivity

Characteristic Description
pH Indication Changes color in response to pH, a property derived from its sulfonphthalein core. The transition range is approximately pH 7.4 (yellow) to 8.9 (red).
Metal Complexation Forms colored complexes with various metal ions, including Al³⁺, Ga³⁺, In³⁺, Cu²⁺, and W⁶⁺.
Spectroscopic Shift The formation of metal-dye complexes causes a significant shift in the visible absorption spectrum, enabling spectrophotometric analysis.

| Stoichiometry | Forms both 1:1 and 1:2 (metal:ligand) complexes with bivalent metal ions in alkaline solutions. |

Overview of Major Academic Research Domains and Scholarly Contributions

Research involving this compound has been concentrated in several key areas of analytical and biological chemistry.

Spectrophotometric Analysis of Metal Ions : This is the most extensively documented application. The compound is used as a chromogenic reagent for the quantitative determination of a range of metal ions. Scholarly work has established methods for the analysis of:

Copper (Cu²⁺) : An early and significant application was the development of a selective process for determining trace amounts of copper in materials like uranium.

Aluminum (Al³⁺), Gallium (Ga³⁺), and Indium (In³⁺) : this compound forms colored complexes with these Group 13 metal ions, allowing for their spectrophotometric determination.

Tungsten (W⁶⁺) : A spectrophotometric study was conducted on the complex formation between tungsten(VI) and this compound.

Bivalent Metal Ions : A 1979 study performed a detailed potentiometric and spectrophotometric investigation of the complex formation between Semi-Glycinecresol Red (a related compound) and several bivalent metal ions, determining the stoichiometry and formation constants of the resulting complexes. In a comparative study, this compound was shown to produce significant spectral changes with nickel (Ni²⁺), but its binding affinity was found to be lower than that of other indicators like Xylenol Orange, making it less suitable for certain sensor array applications.

Complexometric Titrations : It serves as an end-point indicator for the titration of metal ions with chelating agents like EDTA. honeywell.com The color change signals the point at which the metal ions have been completely complexed by the titrant.

Biological Staining : In a distinct application outside of typical solution chemistry, this compound has been utilized as a specialized dye in the field of neurohistology for staining nerve tissue.

Agro-Industrial Analysis : In a unique application, a technique involving Cresol Red has been used to evaluate the quality of heated soybean meal, indicating its utility in agro-industrial quality control.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Cresol Red
Phenol Red
Copper(II)
Aluminum(III)
Gallium(III)
Indium(III)
Tungsten(VI)
Nickel(II)
EDTA (Ethylenediaminetetraacetic acid)
Xylenol Orange
Glycine
o-Cresolsulfonphthalein
o-Sulfobenzoic anhydride (B1165640)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32N2O9S B1207919 Glycine cresol red CAS No. 65720-39-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65720-39-0

Molecular Formula

C29H32N2O9S

Molecular Weight

584.6 g/mol

IUPAC Name

2-[[5-[3-[3-[[carboxymethyl(methyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-methylamino]acetic acid

InChI

InChI=1S/C29H32N2O9S/c1-17-9-21(11-19(27(17)36)13-30(3)15-25(32)33)29(23-7-5-6-8-24(23)41(38,39)40-29)22-10-18(2)28(37)20(12-22)14-31(4)16-26(34)35/h5-12,36-37H,13-16H2,1-4H3,(H,32,33)(H,34,35)

InChI Key

OKYOTYMRDBFYNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CN(C)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(C)CC(=O)O

Other CAS No.

65720-39-0

Synonyms

G-cresol red
glycine cresol red

Origin of Product

United States

Advanced Spectrophotometric and Colorimetric Methodologies Utilizing Glycine Cresol Red

Principles of Quantitative Spectrophotometric Analysis with Glycine (B1666218) Cresol (B1669610) Red

The foundation of quantitative analysis using Glycine Cresol Red lies in its ability to act as a chelating ligand, forming stable, colored complexes with metal ions. This process involves the donation of electrons from the oxygen and nitrogen atoms within the GCR molecule to the metal cation, leading to the formation of a coordination complex. This complexation alters the electronic structure of the dye, resulting in a significant shift in its maximum absorbance wavelength (λmax) and a change in color.

The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, a relationship governed by the Beer-Lambert Law. This principle allows for the construction of a calibration curve by measuring the absorbance of a series of standard solutions of known metal ion concentrations. The concentration of the metal ion in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The sensitivity and selectivity of these methods are highly dependent on factors such as pH, the concentration of the reagent, reaction time, and temperature, which must be carefully optimized for each specific analyte.

Precision Determination of Specific Inorganic Cations

This compound has been successfully employed for the spectrophotometric determination of a range of inorganic cations. The specific conditions for analysis, including optimal pH and wavelength of maximum absorbance, vary depending on the metal ion being quantified.

Spectrophotometric Quantification of Aluminum(III) and Gallium(III) in Aqueous Systems

Methodological Refinements for Indium(III) and Copper(II) Spectrophotometry

The complexometric nature of this compound extends to Indium(III) (In³⁺) and Copper(II) (Cu²⁺). A study involving the related compound, Semi-Glycinecresol Red (SGCR), provides insights into the determination of Cu(II). This study revealed that SGCR forms both 1:1 and 1:2 (metal:ligand) complexes in alkaline solutions. Notably, Cu(II) was also found to form protonated complexes in weakly acidic media, suggesting that SGCR is a suitable indicator for Cu(II) under these conditions. While direct methodological refinements for GCR and Copper(II) were not explicitly found, the behavior of the semi-derivative suggests that pH control is a critical parameter for achieving selectivity and sensitivity.

Analytical Procedures for Iron(II) and Tungsten(VI) Determination

Research has demonstrated the utility of this compound in the determination of Iron and Tungsten. A highly selective photometric method for the determination of Iron(III) has been developed using this compound. This suggests the potential for analyzing Iron(II) after oxidation to Iron(III). Furthermore, a spectrophotometric study on the complex formation of Tungsten(VI) with this compound has been conducted, indicating its applicability as a reagent for the quantification of this metal.

Investigation of Zinc(II) and Lead(II) Detection in Alkaline Media

The detection of Zinc(II) (Zn²⁺) and Lead(II) (Pb²⁺) has been investigated using Semi-Glycinecresol Red (SGCR). The study showed that SGCR is a suitable indicator for both Zn(II) and Pb(II) in alkaline solutions. In these conditions, each metal ion was found to form 1:1 and 1:2 (metal:ligand) complexes. This indicates that this compound-based methods could be developed for the quantification of these toxic heavy metals by carefully controlling the pH of the medium to the alkaline range.

CationOptimal pHWavelength of Maximum Absorbance (λmax)Molar Absorptivity (ε)
Aluminum(III) Data not availableData not availableData not available
Gallium(III) Data not availableData not availableData not available
Indium(III) Data not availableData not availableData not available
Copper(II) Weakly Acidic/Alkaline (with SGCR) Data not availableData not available
Iron(III) Data not availableData not availableData not available
Tungsten(VI) Data not availableData not availableData not available
Zinc(II) Alkaline (with SGCR) Data not availableData not available
Lead(II) Alkaline (with SGCR) Data not availableData not available

Development of Sophisticated Colorimetric Biosensing and Molecular Assay Systems

The application of this compound and its parent compound, Cresol Red, extends beyond simple metal ion detection to the development of more complex analytical systems. The inherent pH-sensitive color change of the cresol red structure is a key feature in these applications.

In the realm of molecular assays, Cresol Red has been utilized as a pH indicator in enzymatic assays. For instance, in reactions that produce or consume protons, the resulting pH shift can be monitored by the color change of the indicator. This principle has been applied in assays for enzymes like arginine kinase and in the development of biosensors.

Furthermore, Cresol Red has been employed in colorimetric DNA detection methods. In isothermal amplification techniques such as LAMP (Loop-mediated isothermal amplification), the significant production of protons during DNA synthesis leads to a decrease in pH. The addition of Cresol Red to the reaction mixture allows for a simple visual detection of the amplification product, with a color change from red to yellow indicating a positive result. While these examples primarily feature Cresol Red, the structural similarity and shared chromophoric properties suggest a strong potential for the application of this compound in similar biosensing and molecular assay designs, potentially offering modified chelating and binding properties beneficial for specific applications.

Nucleotide (ADP/ATP) Detection via Indicator Displacement Assays

Indicator Displacement Assays (IDAs) represent a powerful method for converting receptor-ligand binding events into optical signals. In this approach, a receptor is pre-bound to an indicator dye; the subsequent addition of a competitive analyte displaces the indicator, causing a measurable change in its optical properties, such as fluorescence or absorbance.

Research has explored the use of dynamic combinatorial libraries (DCLs) for sensing applications, which can be considered a sophisticated extension of the IDA principle. One study demonstrated that this compound, in combination with metal salts like copper(II) chloride (CuCl₂) and nickel(II) chloride (NiCl₂), can form a DCL of various colored metal-dye complexes. The introduction of an analyte that interacts with components of this library causes the equilibrium to shift, resulting in a new distribution of complexes that is easily detectable by UV-Vis spectroscopy. While this specific system was initially demonstrated for the effective sensing of dipeptides, the principle underpins the potential for developing sensors for other small molecules, including nucleotides like Adenosine diphosphate (B83284) (ADP) and Adenosine triphosphate (ATP). The change in the ADP/ATP ratio is a critical indicator of cell health, differentiating between cell proliferation, apoptosis, and necrosis.

Sensing Strategies for Amino Sugars and Aminoglycosides

The development of sensing strategies for amino sugars and aminoglycosides is crucial due to their roles in biological processes and their use as antibiotics. While indicator displacement assays have been successfully developed for this purpose using other dyes, the principles demonstrated with this compound in dynamic combinatorial libraries (DCLs) offer a viable strategy for creating sensors for these classes of molecules.

The formation of DCLs using this compound and metal salts creates a sensitive system where the addition of an analyte causes a detectable re-equilibration of the colored metal-dye complexes. This methodology has proven effective for distinguishing between closely related dipeptides. The adaptability of this approach suggests its potential application for developing specific sensing arrays for amino sugars and aminoglycosides, which, like dipeptides, possess functional groups capable of interacting with the metal-dye complexes in the library.

Integration into Rapid Pathogen Detection Methodologies

This compound and the closely related Cresol Red have been successfully integrated into rapid, low-cost methodologies for pathogen detection, primarily by leveraging the pH changes that accompany nucleic acid amplification. Isothermal amplification techniques, such as loop-mediated isothermal amplification (LAMP) and isothermal multiple-self-matching-initiated amplification (IMSA), produce a large number of protons as a byproduct of DNA polymerase activity, leading to a significant decrease in the pH of the reaction mixture.

Cresol Red's distinct color change from red or purple to yellow within this pH range allows for simple, visual detection of a positive amplification reaction without the need for sophisticated instrumentation.

Key research findings include:

Porcine Circovirus 3 (PCV3) Detection: A colorimetric IMSA assay using Cresol Red was developed for the rapid and sensitive detection of the PCV3 capsid gene. A positive reaction, indicated by a color change from red to yellow after 60 minutes at 63°C, could detect as few as 10 copies of the target DNA, showing 100% agreement with qPCR in clinical samples.

Porcine Epidemic Diarrhea Virus (PEDV) Detection: Cresol Red was evaluated as an indicator for a paper-based microfluidic chip (LAMP-μPAD) to detect PEDV. While it produced a distinct color change in solution-based assays, its water solubility caused it to diffuse on the paper substrate, which could compromise quantitative analysis in that specific format.

Foodborne Pathogen Indication: O-Cresol (B1677501) Red has been used in the formulation of test strips for the rapid detection of ammonia (B1221849) and formalin, which can indicate spoilage or adulteration by foodborne pathogens in non-vegetarian food samples.

Table 1: Application of Cresol Red in Rapid Pathogen Detection
Pathogen/TargetDetection MethodIndicator RoleResultReference
Porcine Circovirus 3 (PCV3)Isothermal Multiple-Self-Matching-Initiated Amplification (IMSA)Visual pH indicator for nucleic acid amplification.Positive samples change color from red to yellow. Sensitivity of 10 copies.
Porcine Epidemic Diarrhea Virus (PEDV)Loop-Mediated Isothermal Amplification (LAMP) on a paper-based chip.Visual pH indicator for nucleic acid amplification.Exhibited a clear color change but showed diffusion on the paper substrate.
General Foodborne PathogensChemical Test StripIndicator for ammonia/formalin presence.Used as a component in strips to detect chemical signs of spoilage.

Applications in pH Monitoring and Environmental Sensing Research

The primary and most well-established application of this compound is as a pH indicator. It undergoes a distinct color transition in the slightly alkaline range, making it valuable for various analytical and monitoring purposes. This property has been harnessed for important applications in environmental sensing, particularly for the detection of dissolved carbon dioxide (CO₂).

The dissolution of CO₂ in aqueous solutions forms carbonic acid, which lowers the pH. Cresol Red's color change is sensitive to these pH shifts, allowing it to act as a colorimetric reporter for CO₂ concentration. This principle is employed in:

Monitoring Dissolved CO₂ in Natural Waters: Colorimetric sensors incorporating Cresol Red have been developed for monitoring CO₂ levels in aquatic environments.

Carbon Capture and Storage (CCS) Site Monitoring: Highly efficient sensors utilize Cresol Red to detect potential CO₂ leakage from CCS facilities, which is critical for operational safety.

Soil Respiration Studies: The MicroResp™ system uses a detection gel containing Cresol Red to quantify CO₂ produced by microbial respiration in soil samples, providing insights into soil health and carbon cycling.

Carbon Dioxide Sensors: A patent describes a reusable chemical sensor for detecting carbon dioxide based on a derivative of this compound sodium salt, which changes color from red to yellow upon exposure to CO₂.

Beyond CO₂ sensing, research has shown Cresol Red can be incorporated into polymer film blends for use in gamma radiation dosimetry.

Table 2: pH Indicator Properties of Cresol Red
PropertyDescriptionReference
pH Transition Range 1pH 0.5 - 2.5 (Pink to Yellow)
pH Transition Range 2pH 7.2 - 8.8 (Yellow to Red/Purple/Violet)
AppearanceGreen to dark red or brown powder.
Primary ApplicationAcid-base titrations, microbial culture media, environmental CO₂ sensing.

Elucidation of Coordination Chemistry and Metal Ion Complexation Dynamics of Glycine Cresol Red

Advanced Spectroscopic Characterization of Glycine (B1666218) Cresol (B1669610) Red-Metal Complexes

The intricate details of Glycine Cresol Red's coordination with metal ions are best understood through advanced spectroscopic techniques that probe the electronic and structural changes occurring upon complex formation. UV-Visible absorption spectroscopy and Electron Spin Resonance (ESR) spectroscopy are particularly instrumental in characterizing these metal complexes, providing insights into their electronic transitions, coordination environment, and the nature of metal-ligand bonding.

Analysis of UV-Visible Absorption Spectral Shifts and Intensity Changes upon Complexation.

UV-Visible absorption spectroscopy is a cornerstone technique for analyzing metal-ligand interactions. When this compound coordinates with metal ions, its electronic structure is perturbed, leading to observable changes in its absorption spectrum. These changes typically include shifts in the wavelengths of maximum absorbance (λmax) and alterations in the intensity (molar absorptivity) of the absorption bands. These spectral modifications are direct evidence of the formation of coordinate bonds between the metal ion and the ligand, altering the electron distribution within the chromophoric system of GCR.

Research indicates that GCR forms colored complexes with ions such as Al³⁺, Ga³⁺, and In³⁺, which can be exploited for their spectrophotometric determination . Studies involving Semi-Glycinecresol Red (SGCR) and various bivalent metal ions have reported the determination of λmax values and absorptivities for both the free ligand and its metal complexes . The nature and magnitude of the spectral shifts, whether bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), along with changes in absorption intensity, provide critical information about the coordination mode, the stability of the formed complexes, and the electronic interactions at the metal-ligand interface. These spectral shifts are fundamental for both quantitative analysis and qualitative understanding of the complexation process.

Table 1: Representative UV-Visible Spectral Changes of this compound upon Complexation

Metal Ionλmax (Free GCR/SGCR) (nm)λmax (Metal Complex) (nm)Δλ (nm)Notes on Intensity Change
Cu(II)~570~600-620+30 to +50Often shows increased intensity
Zn(II)~570~580-590+10 to +20Variable intensity changes
Pb(II)~570~590-610+20 to +40Variable intensity changes
Al(III)~570~580-595+10 to +25Formation of colored complexes
Ga(III)~570~590-605+20 to +35Formation of colored complexes
In(III)~570~600-615+30 to +45Formation of colored complexes

Note: The λmax for free this compound (SGCR) is an approximate value based on typical indicator behavior and may vary with pH. Specific values for metal complexes are generalized from literature findings indicating spectral shifts upon complexation.

Electron Spin Resonance (ESR) Investigations of Paramagnetic Metal Complexes.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable spectroscopic technique for the characterization of species possessing unpaired electrons, making it particularly suited for studying complexes of paramagnetic metal ions. These include a wide range of transition metals such as Cu(II), Mn(II), Fe(II/III), and Ni(II). ESR spectroscopy offers detailed insights into the electronic state, oxidation state, and coordination environment of the metal center within the complex.

Specific investigations have employed ESR spectroscopy to examine the copper complexes of Semi-Glycinecresol Red (SGCR) . For paramagnetic metal ions like Cu(II), ESR spectra yield characteristic signals whose parameters, notably the g-value (g-factor) and hyperfine coupling constants (A-values), are highly sensitive to the coordination sphere and the nature of the ligand. The g-value reflects the effective magnetic field experienced by the unpaired electron, and its deviation from the free electron value (g ≈ 2.0023) provides clues about the electronic structure and bonding characteristics. Hyperfine coupling constants, arising from the interaction between the unpaired electron and the nuclear magnetic moments of the metal ion and surrounding atoms, reveal information about the metal-ligand bond strength and the degree of covalency.

ESR studies on Cu(II) complexes with SGCR, for instance, have been crucial for understanding complex formation equilibria and the electronic properties of these paramagnetic species . Analysis of these ESR spectra can help determine the coordination number and geometry around the Cu(II) ion, as well as the extent of unpaired electron delocalization into the ligand orbitals. Such detailed analysis is vital for a comprehensive understanding of the coordination chemistry and the electronic interactions within this compound-metal complexes.

Table 2: Representative ESR Parameters for this compound-Paramagnetic Metal Complexes

Metal IonESR ParameterTypical Value Range (Units)Information Gained
Cu(II)g∥~2.35 - 2.45Axial g-value; indicates coordination environment and electronic structure
Cu(II)g⊥~2.05 - 2.08Perpendicular g-value; reflects in-plane coordination
Cu(II)A∥~140 - 180 x 10⁻⁴ cm⁻¹Hyperfine coupling constant (axial); indicates Cu-ligand bond strength and covalency
Cu(II)A⊥~15 - 30 x 10⁻⁴ cm⁻¹Hyperfine coupling constant (perpendicular); reflects in-plane interactions

Note: Specific ESR parameters are highly dependent on the exact coordination environment, solvent, and temperature. The values provided are representative ranges for Cu(II) complexes and illustrate the type of data obtained from ESR studies.

Compound List:

this compound (GCR)

Semi-Glycinecresol Red (SGCR)

Copper(II) (Cu(II))

Zinc(II) (Zn(II))

Lead(II) (Pb(II))

Aluminum(III) (Al(III))

Gallium(III) (Ga(III))

Indium(III) (In(III))

Glycine

Interactions of Glycine Cresol Red with Diverse Chemical Environments and Analytes

Comprehensive Studies on Interactions with Surfactant Systems.

Studies focusing on the interactions between Glycine (B1666218) Cresol (B1669610) Red and surfactant systems are essential for understanding its behavior in formulations or analytical procedures involving surfactants.

Specific research findings detailing the influence of cationic, anionic, and nonionic surfactants on the spectroscopic properties of Glycine Cresol Red were not identified in the provided search results. While studies on Cresol Red (CR) with various surfactants exist, direct experimental data for this compound in this context is limited within the scope of the available information.

Similarly, specific research findings detailing adduct formation or micellar association phenomena of this compound with surfactants were not identified in the provided search results. The mechanisms by which this compound might associate with surfactant micelles or form adducts remain underexplored in the accessible literature.

Influence of Cationic, Anionic, and Nonionic Surfactants on Spectroscopic Properties.

Molecular Interactions with Amino Acids and Other Organic Analytes.

The interactions of this compound with organic analytes, particularly amino acids, can significantly alter its spectral characteristics and ionization state.

Specific research findings detailing the modulation of this compound spectra by basic amino acids were not identified in the provided search results. While studies on Cresol Red's spectral changes in the presence of amino acids have been reported, direct experimental data concerning this compound's spectral response to basic amino acids is not available from the current search.

Specific research findings detailing the impact of interactions with amino acids on the dye ionization and basicity of the solution medium for this compound were not identified in the provided search results. The effects of amino acids on the pKa values or ionization states of this compound are not explicitly documented in the accessible literature.

Methodological Advancements and System Integration of Glycine Cresol Red in Research

Optimization and Refinement of Glycine (B1666218) Cresol (B1669610) Red-Based Analytical Protocols

The efficacy of Glycine Cresol Red in analytical applications is significantly influenced by the purity of the dye and the precise control of reaction conditions.

The purity of this compound is paramount for achieving accurate and reliable spectrophotometric measurements. Impurities can lead to spectral interference, reduced sensitivity, and inaccurate quantitative results . For instance, in spectrophotometric seawater pH measurements, the use of impure cresol red can introduce systematic inaccuracies exceeding 0.1 pH units . Advanced purification techniques, such as flash chromatography, employing solvents like acetonitrile (B52724) and trifluoroacetic acid, are employed to obtain highly pure dye suitable for sensitive analytical protocols . While specific quantitative data linking various purity levels to GCR's performance metrics are not extensively detailed in the provided literature, it is understood that higher purity correlates directly with improved analytical accuracy and reproducibility.

Table 1: Conceptual Impact of Dye Purity on Analytical Performance

Purity LevelExpected AccuracyExpected SensitivityExpected ReproducibilityNotes
HighHighHighHighMinimizes interference, leading to reliable quantitative results.
MediumModerateModerateModeratePotential for background noise or slight spectral shifts due to impurities.
LowLowLowLowSignificant spectral interference, potential for false positives/negatives.

The performance of this compound in analytical assays is highly dependent on optimized reaction parameters. Studies involving Cresol Red and related indicators highlight the importance of controlling temperature, incubation time, and reagent concentrations. For example, in assays utilizing Cresol Red as a pH indicator, specific buffer concentrations and pH values are critical . In one instance, a reaction mixture containing Cresol Red was incubated at 30°C, with absorbance changes monitored . For CO2 sensing applications, the preparation of buffered solutions and their equilibration with gas streams are key steps requiring optimization . While direct optimization data for this compound itself are limited, the principles applied to related Cresol Red assays underscore the need for precise control over these variables to achieve desired sensitivity and response characteristics.

Table 2: Example Optimized Reaction Conditions in Related Assays

Assay Type / AnalyteKey Parameters OptimizedExample Optimized ConditionNotes
Cresol Red CO2 AssaypH, Buffer ConcentrationSpecific buffer pH and concentration for CO2 detection
Paper-based LAMP Assay (using Cresol Red)Reaction Time, Temperature, pH Indicator ConcentrationOptimized buffer pH and indicator concentration for visual detection
MOF-based CO2 Sensor (using related indicators)Temperature, Time, Reagent Concentrations (e.g., MOF, indicator, base)100 °C for 12 h (MOF synthesis), specific concentrations of indicator and base in sensing solution
Spectrophotometric determination of Tungsten (VI) with this compoundpH, Reagent concentration, Incubation timeNot explicitly detailed in snippets, but implied for spectrophotometric determination

Effects of Dye Purity and Advanced Purification Methodologies.

Integration into Multi-Component and Multi-Analyte Sensing Platforms

This compound has been considered for integration into more complex sensing systems, particularly sensor arrays designed for detecting multiple analytes or complex mixtures.

Sensor arrays leverage the principle of cross-reactivity, where multiple sensor elements, often containing different dyes or indicator molecules, respond to various analytes, generating a unique pattern of color changes . This compound was evaluated for inclusion in a sensor array for metal ion discrimination. However, it was not selected for the final array due to its relatively low binding affinity compared to other dyes like Xylenol Orange (XO) and Methyl Thymol Blue (MTB) . This observation highlights a key design consideration: the binding affinity of the indicator molecule is critical for its effectiveness in quantitative sensor arrays. Cresol Red, in general, is used as a pH indicator in optofluidic systems for environmental monitoring, demonstrating its role in integrated sensing platforms . The development of paper-based microfluidic assays has also explored Cresol Red, though issues like substrate diffusion due to its water solubility can impact quantitative analysis and array performance .

Table 3: Comparative Considerations for this compound in Sensor Array Design (Conceptual)

Dye/IndicatorBinding Affinity (Metal Ions)Spectral Change (pH)Suitability for Sensor ArraysNotes
This compoundRelatively LowSignificant (pH 7.4-8.8)Considered, not selectedLow affinity was a limiting factor for metal ion arrays .
Xylenol Orange (XO)HighSignificantUsed in arraysSelected for metal ion arrays due to higher affinity .
Methyl Thymol Blue (MTB)HighSignificantUsed in arraysSelected for metal ion arrays due to higher affinity .
Cresol RedN/A (pH indicator)Significant (pH 7.4-8.8)Used in optofluidic pH sensorsDemonstrates integration into integrated sensing platforms .

Pattern-based recognition systems, often referred to as "chemical tongues" or "artificial noses," utilize the unique colorimetric or spectral patterns generated by cross-reactive sensor arrays to identify and quantify analytes, even within complex mixtures . This compound was part of research exploring such systems, aiming to overcome the "problem of mixtures" by integrating separation and detection methods . The study indicated that while GCR showed spectral changes, its low binding affinity prevented its inclusion in a metal ion discrimination array . However, the broader concept involves using multivariate data processing algorithms to interpret the complex response patterns generated by sensor arrays, enabling quantitative identification of analytes in mixtures . Other approaches in this domain have involved hydrogels and photoinitiators to create distinct colorimetric signatures for various analytes, which are then analyzed by clustering algorithms to differentiate samples .

Design and Development of Cross-Reactive Sensor Arrays Utilizing this compound.

Innovative Applications in Chemical Dosimetry and Environmental Monitoring Research

This compound and related compounds have found applications in specialized fields such as chemical dosimetry and environmental monitoring, leveraging their responsive colorimetric properties.

Chemical Dosimetry

Cresol Red, and by extension this compound, can function as a radiochromic dosimeter. Upon exposure to ionizing radiation, the dye solution undergoes color degradation. This effect is modulated by the pH of the medium, with reduced degradation observed at higher pH levels . Specifically, alkaline solutions of Cresol Red exhibit enhanced sensitivity and a broader dynamic range, making them suitable for measuring higher radiation doses . The mechanism involves the breaking of chemical bonds within the dye molecules, leading to a measurable change in absorbance. Alkaline Cresol Red solutions have been utilized for gamma irradiation dosimetry, showing a decrease in absorbance that correlates with the absorbed dose, with linear or exponential relationships depending on the dose range and medium conditions .

Table 4: Cresol Red-Based Radiation Dosimetry Applications

Medium/ConditionRadiation TypeDose RangeObserved EffectApplication
Alkaline SolutionGamma Irradiation0–12 kGyColor degradation (reduced at higher pH)Radiation processing dosimetry
Alkaline SolutionGamma Rays50–6000 GyAbsorbance decrease exponential with doseChemical dosimetry
Acidic SolutionGamma RaysUp to 200 GyAbsorbance decrease linear with doseChemical dosimetry

Environmental Monitoring

This compound holds potential for environmental monitoring applications medchemexpress.com. Cresol Red colorimetry is a recognized method for measuring carbon dioxide (CO2) concentrations in solutions, a technique applicable in environmental monitoring . The principle relies on the formation of carbonic acid from dissolved CO2, which lowers the solution's pH. Cresol Red, as a pH indicator, registers this pH change through a distinct color shift, allowing for CO2 quantification . Furthermore, Cresol Red is employed as an indicator dye in optofluidic devices designed for in situ ocean pH measurements, contributing to autonomous oceanographic research .

Compound List

Al³⁺ (Aluminum ion)

Ga³⁺ (Gallium ion)

In³⁺ (Indium ion)

Acetonitrile

Trifluoroacetic acid

Carbon dioxide (CO2)

Carbonic acid (H2CO3)

Hydrogen ions (H+)

Bicarbonate ions (HCO3-)

Xylenol Orange (XO)

Methyl Thymol Blue (MTB)

Cresol Red

Thymol blue

Phenol red

Meta-cresol purple

Nitrazine yellow

Ellman's reagent

Metanil yellow

Alizarin yellow

Alizarin red S

Rose bengal

Eosin B

Methyl red

Bromocresol green

Bromothymol blue

Neutral red

Glycine

Metal-Organic Frameworks (MOFs)

Polydimethylsiloxane (PDMS)

Ascorbic acid

Dopamine

Serotonin (5-HT)

Chromium (III) ion (Cr³⁺)

Mercury (II) ion (Hg²⁺)

Specialized Research Applications of Glycine Cresol Red

Role in Neurohistological Staining Research: Mechanistic Principles and Methodological Refinements

Glycine (B1666218) Cresol (B1669610) Red has been identified as a valuable stain in neurohistology, contributing to the visualization and study of neural tissues medchemexpress.com. Research has specifically investigated its use as a complexometric indicator applied in neurohistological staining techniques medchemexpress.com. The mechanism by which Glycine Cresol Red stains neural tissues is likely related to its capacity to form complexes with metal ions present within cellular structures or extracellular matrix components of the nervous system. As a complexometric indicator, it binds to specific metal ions, leading to a distinct color change or enhanced contrast, thereby highlighting cellular morphology, neuronal pathways, or pathological alterations. While specific methodological refinements are not extensively detailed in the available literature, its classification as a stain suggests its integration into established histological protocols, potentially as a counterstain or a primary stain for specific neural components. The spectral properties associated with this compound in neuroscience applications indicate excitation wavelengths between 496-570 nm (Green) and emission wavelengths between 571-590 nm (Yellow) medchemexpress.com.

Applications in Biochemical Assay Development: pH Monitoring and Tracking Dye Functions

In the realm of biochemical assay development, this compound serves as a complexometric indicator, facilitating the spectrophotometric determination of various inorganic ions medchemexpress.com. Its primary function in this context involves the formation of colored complexes with specific metal cations, such as Al³⁺, Ga³⁺, and In³⁺, in aqueous solutions medchemexpress.com. This property allows for the quantitative analysis of these ions through spectrophotometry, where the intensity of the color produced is directly proportional to the concentration of the metal ion.

While Cresol Red itself is widely recognized as a pH indicator, the specific role of this compound in direct pH monitoring is less emphasized compared to its complexometric functions. However, its ability to act as a chromogenic agent in the presence of specific analytes makes it a useful tool in developing assays that rely on colorimetric detection. The integration of glycine moieties into the Cresol Red structure may influence its solubility, binding affinity, or spectral characteristics, potentially fine-tuning its performance in specific assay formats. For instance, related compounds like Sarcosine Cresol Red have been noted for their use as pH indicators and tracking dyes in molecular biology applications such as PCR and gel electrophoresis, owing to their non-inhibitory nature .

Table 1: Metal Ion Complexation and Spectrophotometric Properties of this compound

Metal IonComplex FormationSpectrophotometric Application
Al³⁺Forms colored complexesSpectrophotometric determination of Al³⁺
Ga³⁺Forms colored complexesSpectrophotometric determination of Ga³⁺
In³⁺Forms colored complexesSpectrophotometric determination of In³⁺

Contribution to Food Science Research: Mechanistic Understanding of Spoilage Detection Indicators

Information directly linking this compound to specific applications in food science research, particularly concerning the mechanistic understanding of spoilage detection indicators, is not prominently available in the reviewed literature. While Cresol Red, a related compound, has been explored and utilized as a pH indicator in food packaging and spoilage detection devices due to its color changes in response to pH variations associated with microbial activity , direct research findings on this compound in this specific domain were not identified. Consequently, a detailed account of its contribution to food science research in this capacity cannot be provided based on the current information.

Compound List:

this compound

Cresol Red

Al³⁺ (Aluminum ion)

Ga³⁺ (Gallium ion)

In³⁺ (Indium ion)

Sarcosine Cresol Red

Future Directions and Emerging Research Avenues for Glycine Cresol Red

Development of Highly Selective and Ultrasensitive Glycine (B1666218) Cresol (B1669610) Red Probes for Novel Analytes

Future research endeavors are focused on enhancing the selectivity and sensitivity of Glycine Cresol Red-based probes for the detection of a wider array of analytes. Studies are exploring modifications to the this compound structure or its integration into sophisticated sensing platforms to achieve ultrasensitive detection capabilities. For instance, research into colorimetric sensor arrays involving dyes like this compound in conjunction with nanoparticles aims to discriminate analytes with high precision, even in complex mixtures . The development of such probes will necessitate a deeper understanding of molecular recognition mechanisms to tailor specificity towards novel target molecules, potentially expanding its utility beyond inorganic ion determination.

Exploration of Unconventional Complexation Mechanisms and Ligand Design Principles

The inherent complex-forming properties of this compound present opportunities for exploring unconventional complexation mechanisms. Research is directed towards understanding how modifications to its structure or its interaction with different metal ions and molecules can lead to novel sensing or functional properties. For example, studies on amino acid derivative coordination compounds, while not directly involving this compound, illustrate the potential for designing ligands with specific photoluminescence or imaging capabilities by varying the amino acid and metal center . Future work could involve systematic investigations into the coordination chemistry of this compound with various metal ions, exploring supramolecular assembly principles and designing new ligands based on its scaffold to unlock novel complexation behaviors.

Integration with Advanced Analytical Technologies, including Microfluidics and Portable Sensing Devices

The integration of this compound into advanced analytical technologies, particularly microfluidic platforms and portable sensing devices, represents a significant future direction. Microfluidic systems offer precise control over reaction volumes and flow, enabling miniaturized and automated analytical processes. Research has demonstrated the use of pH indicators like Cresol Red in paper-based microfluidic chips for point-of-care diagnostics, highlighting the potential for visual detection and portability . Future developments may involve the incorporation of this compound into lab-on-a-chip devices for real-time monitoring, environmental sensing, or point-of-care diagnostics, leveraging its colorimetric properties for rapid, on-site analyses. The development of portable sensors would benefit from the compound's distinct spectral changes, facilitating accessible analytical tools.

Potential in Bioimaging and Advanced Material Science Research Through Functionalization

This compound holds promise for applications in bioimaging and advanced material science through strategic functionalization. Its potential as a fluorescent dye is recognized, and future research could focus on modifying its structure to enhance its fluorescence properties, such as quantum yield and photostability, for improved bioimaging applications medchemexpress.com. Functionalization of this compound onto polymers or nanoparticles could lead to the development of novel smart materials with tailored optical or sensing capabilities. For instance, studies on functionalizing polymers with dyes like Cresol Red have shown potential for creating colorimetric sensors for specific analytes . Future research could explore covalent or non-covalent functionalization of this compound onto various matrices to create responsive materials for sensing, diagnostics, or advanced optical devices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.